2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo-
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Overview
Description
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- is a chemical compound with the molecular formula C11H7NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitrile and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- typically involves the reaction of naphthalene derivatives with appropriate nitrile and oxidizing agents. One common method is the oxidation of 2-naphthalenecarbonitrile using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized naphthalene derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene compounds.
Scientific Research Applications
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The nitrile and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
2-Naphthalenecarbonitrile: A simpler derivative without the ketone groups.
1-Naphthalenecarbonitrile, 5,8-dihydro-6,7-dimethoxy-5,8-dioxo-: Contains additional methoxy groups, leading to different chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
88437-16-5 |
---|---|
Molecular Formula |
C11H5NO2 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5,8-dioxonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H5NO2/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5H |
InChI Key |
KHUFLWSKTBKCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C=CC2=O |
Origin of Product |
United States |
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